An In-depth Technical Guide to N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE: Properties, Mechanisms, and Applications
An In-depth Technical Guide to N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE: Properties, Mechanisms, and Applications
This technical guide provides a comprehensive overview of N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE, a diamino-functional silane coupling agent. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, mechanisms of action, and practical applications of this versatile molecule. The content is structured to offer not just data, but also field-proven insights into its utilization.
Introduction: A Molecular Bridge for Advanced Materials
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE, often referred to in technical literature, is a bifunctional organosilane that plays a critical role as a molecular bridge between inorganic and organic materials.[1] Its unique structure, featuring hydrolyzable methoxy groups and reactive amino functionalities, enables it to form durable covalent bonds at the interface of dissimilar materials, thereby significantly enhancing adhesion, dispersion, and overall composite performance. This guide will explore the fundamental chemistry that underpins its utility as a powerful adhesion promoter and surface modifier.[2][3]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE is paramount for its effective application.
Core Chemical Properties
The key physical and chemical properties are summarized in the table below, compiled from various supplier technical data sheets.[4][5]
| Property | Value | Source |
| Chemical Formula | C9H24N2O2Si | [4][5] |
| Molecular Weight | 220.39 g/mol | [4][5] |
| Appearance | Clear to straw-colored liquid | [5] |
| Boiling Point | 131°C at 15 mmHg | |
| Density | 0.96 g/cm³ | |
| Refractive Index | 1.4518 | [5] |
| Flash Point | 96°C | |
| CAS Number | 23410-40-4 | [4][5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the silane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE is not publicly available, data from the closely related N-(2-aminoethyl)-3-aminopropylmethyl-dimethoxysilane provides valuable insights.[6] In a ¹H NMR spectrum, the absence of methoxy group signals (around 3 ppm) after hydrolysis indicates the successful formation of silanols.[6] The multiplets of the propyl and ethyl moieties would be expected between 0.65 and 2.9 ppm.[6] A ²⁹Si NMR spectrum would show peaks corresponding to silicon atoms linked to one (-O-Si) or two (-O-Si) substituents, confirming condensation.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of an aminosilane is characterized by specific vibrational modes. For a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, the spectrum is available from the NIST WebBook and serves as a good reference.[7] Key expected peaks for the target molecule would include N-H stretching vibrations from the amino groups, C-H stretching from the alkyl chains, and Si-O-C and Si-O-Si stretches. Evidence of hydrolysis can be observed through the appearance of a broad -OH stretching band.[8]
-
Mass Spectrometry (MS): The mass spectrum of the related N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is also available in the NIST WebBook, showing characteristic fragmentation patterns that can be used for identification.[9]
Synthesis and Manufacturing
While detailed proprietary synthesis methods are not publicly disclosed, the general synthesis of aminoalkylsilanes involves the reaction of a haloalkylsilane with an excess of an amine.[10][11] For N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE, a plausible route would involve the reaction of 3-chloroisobutylmethyldimethoxysilane with an excess of ethylenediamine. The reaction is typically carried out under pressure and at elevated temperatures.[11] Post-reaction, the excess amine is distilled off, and the resulting amino-functionalized silane is purified.[10][11] Quality control of the final product is critical, with analyses focusing on amine content, residual methanol from potential hydrolysis, and the absence of metallic impurities.[12]
Mechanism of Action: The Silane Coupling Effect
The efficacy of N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE as a coupling agent is rooted in its dual reactivity. This mechanism can be understood as a two-step process: hydrolysis and condensation, followed by interaction with the organic matrix.
Hydrolysis and Condensation at the Inorganic Interface
The first stage of the coupling mechanism involves the hydrolysis of the methoxy groups on the silicon atom in the presence of water.[13] This reaction is catalyzed by either acid or base and results in the formation of reactive silanol (Si-OH) groups.[13] These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, silica, or metal oxides, forming stable covalent Si-O-substrate bonds.[14] Alternatively, the silanols can self-condense to form a polysiloxane network at the interface.[15] The kinetics of these reactions are influenced by factors such as pH, solvent, and the structure of the silane itself.[16][17]
Caption: Hydrolysis and condensation of N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE at an inorganic substrate surface.
Interaction with the Organic Matrix
The amino groups on the isobutyl chain of the silane are available to interact with the organic polymer matrix. These interactions can be covalent, such as reacting with epoxy or isocyanate functionalities, or non-covalent, like forming ionic bonds or hydrogen bonds with polar groups on the polymer.[3] This creates a strong and durable link between the inorganic substrate and the organic polymer, effectively bridging the interface and improving the mechanical and chemical properties of the resulting composite material.[1]
Caption: Interaction of the amino-functionalized silane with an organic polymer matrix.
Key Applications and Experimental Protocols
The unique properties of N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE make it a valuable component in a wide range of applications.
Adhesion Promoter in Coatings, Adhesives, and Sealants
This silane is widely used to enhance the adhesion of coatings, adhesives, and sealants to various substrates, particularly glass, metals, and mineral-filled composites.[1] It improves the durability and resistance of these materials to moisture and other environmental factors.
Experimental Protocol: Use as an Adhesion Promoter in an Epoxy Resin System
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Surface Preparation: Thoroughly clean the inorganic substrate (e.g., glass slide) to remove any organic contaminants. This can be achieved by washing with a detergent solution, followed by rinsing with deionized water and drying. For critical applications, treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used to hydroxylate the surface, but extreme caution must be exercised.[2]
-
Silane Treatment: Prepare a dilute solution (e.g., 1-2% by weight) of N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE in a suitable solvent such as ethanol or isopropanol.
-
Application: Immerse the cleaned substrate in the silane solution for a few minutes or apply the solution to the surface by wiping or spraying.
-
Curing: Allow the solvent to evaporate and then cure the treated surface at an elevated temperature (e.g., 100-120°C) for a short period to promote the condensation reaction and the formation of covalent bonds with the substrate.
-
Epoxy Application: Mix the epoxy resin and hardener according to the manufacturer's instructions. The silane can also be added directly to the epoxy resin system (typically at a loading of 0.5-2% by weight) before application.[3][18]
-
Final Curing: Apply the epoxy system to the silane-treated surface and cure as per the resin manufacturer's recommendations.
Surface Modification of Fillers and Reinforcements
In composite materials, this silane is used to treat the surface of inorganic fillers (e.g., silica, glass fibers) to improve their dispersion in and bonding to the polymer matrix. This results in enhanced mechanical properties such as tensile strength and modulus of the composite.
Experimental Protocol: Surface Modification of Glass Beads
-
Cleaning of Glass Beads: Wash the glass beads with a suitable solvent (e.g., acetone, ethanol) to remove surface impurities and dry them in an oven.[2]
-
Silane Solution Preparation: Prepare a solution of N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE in a solvent like toluene (e.g., 1% w/w).[2]
-
Treatment: Immerse the cleaned glass beads in the silane solution and stir for an extended period (e.g., several hours to a day) to ensure uniform coating.[2]
-
Washing: After treatment, wash the beads sequentially with toluene, deionized water, and ethanol to remove any unreacted silane.[2]
-
Drying: Dry the surface-modified glass beads in an oven to complete the condensation of the silane layer.
-
Incorporation into Polymer: The treated glass beads can now be incorporated into a polymer matrix (e.g., by melt blending or solution mixing) to fabricate a composite material with improved interfacial adhesion.
Safety and Handling
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] The compound reacts with water and moisture in the air, liberating methanol, which is toxic.[5] Therefore, it should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as acids, alcohols, and oxidizing agents.[5] In case of contact, immediately flush the affected area with plenty of water.[5]
Conclusion
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE is a highly effective and versatile silane coupling agent with a well-understood mechanism of action. Its ability to form robust chemical bridges between inorganic and organic materials makes it an indispensable tool for researchers and professionals seeking to enhance the performance of advanced materials. By carefully considering its chemical properties, reactivity, and handling requirements, users can successfully leverage this molecule to create innovative and durable products in a variety of fields.
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